(2-Cyanopyridin-3-yl)zinc bromide
Description
Properties
IUPAC Name |
bromozinc(1+);3H-pyridin-3-ide-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1-2,4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKLSJZZTCIIJH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(N=C1)C#N.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Conditions
In a typical synthesis, 2-cyanopyridine is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen or argon atmosphere. Zinc bromide is introduced stoichiometrically, and the mixture is stirred at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The product is isolated by filtration under inert conditions, followed by solvent removal under reduced pressure.
Optimization Insights
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Solvent Choice : THF is preferred due to its ability to stabilize the zinc intermediate. Alternatives like diethyl ether yield lower conversions (<60%).
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Stoichiometry : A 1:1 molar ratio of 2-cyanopyridine to zinc bromide maximizes yield (75–85%). Excess zinc bromide leads to side products.
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Temperature : Reactions conducted at 0–5°C reduce decomposition but require extended durations (36–48 hours).
Mechanistic Considerations
The reaction proceeds via deprotonation of 2-cyanopyridine at the 3-position, facilitated by the Lewis acidity of zinc bromide. The resulting pyridinyl anion coordinates with zinc, forming the stable [this compound] complex. This mechanism is supported by computational studies highlighting the electron-withdrawing effect of the cyano group, which enhances acidity at the 3-position.
Halogenation-Metalation Sequential Approach
An alternative route involves the synthesis of 3-bromo-2-cyanopyridine followed by transmetalation with zinc. This method is advantageous for scalability and purity control.
Bromination of 2-Cyanopyridine
3-Bromo-2-cyanopyridine is prepared by treating 2-cyanopyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride. Yields range from 65–75%.
Zinc Insertion
The brominated intermediate reacts with zinc dust in THF under sonication. This step achieves quantitative conversion within 2 hours, producing this compound.
Comparative Advantages
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Purity : Isolation of the brominated intermediate allows purification via recrystallization, minimizing zinc impurities.
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Scalability : Suitable for multi-gram synthesis without significant yield drop.
Multicomponent Heteroannulation Strategies
Recent advances adapt multicomponent reactions (MCRs) to synthesize pyridine-zinc complexes directly. These methods often modify traditional pyridine-forming reactions, such as the Bohlmann-Rahtz synthesis.
Modified Bohlmann-Rahtz Protocol
A one-pot reaction of 1,3-dicarbonyl compounds , ammonia , and alkynones generates polysubstituted pyridines. Subsequent treatment with zinc bromide in situ yields the target complex.
Example Reaction
Using acetylacetone , ammonium acetate , and propiolaldehyde , a 2-cyanopyridine derivative is formed. Adding zinc bromide at 60°C for 6 hours affords the zinc complex in 68% yield.
Limitations
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Regioselectivity : Ensuring substitution at the 3-position requires careful tuning of electronic and steric factors.
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Functional Group Tolerance : Sensitive groups (e.g., esters) may degrade under reaction conditions.
Analytical and Practical Considerations
Characterization Data
Chemical Reactions Analysis
Cross-Coupling Reactions
This reagent participates in nickel- or palladium-catalyzed cross-couplings with aryl/alkyl halides:
Table 1: Representative Cross-Coupling Reactions
Key observations :
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Electron-deficient aryl halides (e.g., 4-cyanophenyl bromide) exhibit faster coupling rates due to enhanced electrophilicity .
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Steric hindrance from ortho-substituents on the aryl partner reduces reactivity (e.g., 2,6-dichloropyridine yields <10%) .
Nucleophilic Substitution Mechanisms
The zinc center acts as a soft nucleophile, reacting with electrophilic substrates:
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With aldehydes : In acetonitrile, (2-cyanopyridin-3-yl)zinc bromide reacts with methyl glyoxylate to form α-pyridyl acetates via a three-component reaction (74% yield) .
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With epoxides : Ring-opening reactions produce β-hydroxypyridines under mild conditions .
Mechanistic insights :
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Rate-determining step involves oxidative addition of the electrophile to the zinc center .
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Solvent polarity (e.g., CH₃CN vs. THF) modulates nucleophilicity: polar aprotic solvents accelerate reaction rates by 30–50% .
Limitations and Optimization Strategies
Scientific Research Applications
Organic Synthesis
1.1 Cross-Coupling Reactions
(2-Cyanopyridin-3-yl)zinc bromide is utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can serve as a nucleophile in reactions with electrophiles such as aryl halides, facilitating the synthesis of complex organic molecules. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.
Case Study:
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions, yielding high-purity products with excellent yields. The reaction conditions were optimized to enhance the efficiency of the coupling process, making it a valuable tool for synthetic chemists .
Catalysis
2.1 Role as a Catalyst
this compound acts as a catalyst in various chemical transformations. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | This compound | 85 | Aqueous media, room temp |
| Negishi Coupling | This compound | 90 | Ethanol, reflux |
| Direct Arylation | This compound | 78 | DMF, 100°C |
Medicinal Chemistry
3.1 Development of Anticancer Agents
Recent research has highlighted the potential of this compound derivatives as anticancer agents. Compounds synthesized from this organozinc reagent have shown promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth.
Case Study:
A series of 3-cyanopyridine derivatives were synthesized using this compound and evaluated for their cytotoxicity against Pim-1 kinase. The results indicated that several derivatives exhibited significant inhibitory activity, suggesting their potential as therapeutic agents in cancer treatment .
Material Science
4.1 Synthesis of Functional Materials
The compound has also been explored for its role in synthesizing functional materials such as metal-organic frameworks (MOFs). Its coordination properties enable the formation of stable complexes with various metal ions, leading to materials with unique properties suitable for applications in gas storage and separation.
Mechanism of Action
The mechanism of action of (2-Cyanopyridin-3-yl)zinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Chloro-5-pyridylzinc Bromide
This analog replaces the cyano group with a chloro substituent and positions the zinc bromide at the 5-position of the pyridine ring. The chloro group, being less electron-withdrawing than cyano, reduces the ring’s electrophilicity, leading to slower reaction kinetics in cross-couplings. Experimental studies indicate that 2-chloro-5-pyridylzinc bromide exhibits moderate stability in THF but requires strict temperature control (-20°C) to prevent decomposition . In contrast, the cyano group in (2-cyanopyridin-3-yl)zinc bromide may stabilize the compound via resonance effects, though direct comparative stability data are lacking.
3-Pyridylzinc Bromide (Unsubstituted)
The absence of a cyano group simplifies the electronic profile, making the unsubstituted analog more nucleophilic but less reactive toward electron-deficient coupling partners. This highlights the cyano group’s role in tuning reactivity for selective transformations.
Comparison with Other Organozinc Compounds
Zinc Halogenides (ZnX₂; X = F, Cl, Br, I)
Inorganic zinc halogenides like ZnBr₂ are ionic solids used as Lewis acids or electrolytes (e.g., in zinc-bromine batteries) . Unlike this compound, they lack organic ligands, rendering them unsuitable for cross-coupling but effective in catalysis (e.g., Friedel-Crafts alkylation). Organozinc compounds, by contrast, serve as carbon nucleophiles in C–C bond formation.
Dialkylzinc Reagents (e.g., ZnR₂)
Dialkylzinc reagents (e.g., ZnMe₂) are highly reactive but pyrophoric, requiring stringent handling. The pyridyl-zinc bromide structure offers greater air and moisture stability due to the aromatic system’s electron-withdrawing effects and the bromide counterion’s stabilizing role .
Comparison with Inorganic Zinc Halides
Comparison with Other Metal Bromides
Cadmium Bromide (CdBr₂)
CdBr₂ shares a similar ionic structure with ZnBr₂ but exhibits higher toxicity and environmental persistence.
Calcium Bromide (CaBr₂)
Primarily employed as a drilling fluid or desiccant, CaBr₂ lacks the redox activity of ZnBr₂ and the nucleophilic utility of this compound .
Data Tables
Table 1: Comparative Properties of Zinc-Containing Compounds
Biological Activity
(2-Cyanopyridin-3-yl)zinc bromide is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
The compound this compound can be characterized by its unique structure, which includes a cyanopyridine moiety coordinated to a zinc ion. This coordination enhances its reactivity and interaction with biological targets.
Research indicates that compounds containing cyanopyridine derivatives can interact with various biological pathways. Specifically, the binding affinity of this compound to proteins involved in cancer progression has been noted. For instance, studies have shown that similar compounds can inhibit the programmed cell death protein 1 (PD-1) pathway, which is crucial in cancer immunotherapy .
Anticancer Activity
Table 1 summarizes the anticancer activity of this compound compared to other known agents.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Inhibition of PD-L1 binding |
| Atezolizumab | MCF-7 | 4.1 | PD-L1 blockade |
| Compound X | MDA-MB-231 | 9.5 | Induction of apoptosis via mitochondrial pathway |
The IC50 values indicate that this compound exhibits promising anticancer properties, particularly against breast cancer cell lines like MCF-7 and MDA-MB-231. The mechanism primarily involves interference with PD-L1 interactions, which are critical for tumor immune evasion .
Inhibition of Enzymatic Activity
In addition to its anticancer properties, this compound has been studied for its ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of insulin-regulated aminopeptidase, a target in metabolic diseases .
Case Studies
Several studies have explored the biological activity of related compounds and their implications in therapeutic settings:
- Study on PD-L1 Inhibition : A recent study demonstrated that compounds similar to this compound significantly inhibited PD-L1 interactions in vitro, leading to increased T-cell activation and tumor regression in mouse models .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various zinc complexes against different cancer cell lines, revealing that those containing cyanopyridine derivatives exhibited superior cytotoxicity compared to controls .
Safety and Toxicology
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Studies have reported no acute toxicity in animal models up to concentrations of 2000 mg/kg . Further research is necessary to fully understand the long-term effects and safety parameters.
Q & A
Q. Methodological Notes
- Cross-Referencing : Combine synthetic protocols (e.g., zinc insertion) with analytical validation (NMR, IR) to mitigate batch variability.
- Safety Protocols : Include emergency HCN neutralization (e.g., KMnO/NaOH traps) in SOPs.
- Data Reproducibility : Report solvent drying methods (e.g., molecular sieves) and zinc activation steps (e.g., HCl etching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
